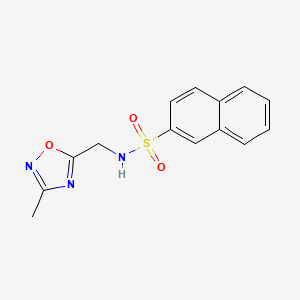![molecular formula C20H16ClN5O2S2 B3009599 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 897620-93-8](/img/structure/B3009599.png)
2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide involves the use of doubly electrophilic building blocks such as 2-Chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide. These building blocks facilitate the formation of ring annulated thiazolo[3,2-a]pyrimidinone products. The synthetic route described leads to the formation of the title compound with acceptable yields, with the elimination of aniline or 2-aminobenzothiazole as by-products. Analytical and spectral studies, along with single crystal X-ray data, have been used to confirm the structure of the reaction products .
Molecular Structure Analysis
The molecular structure of a related compound, 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, has been characterized by the orientation of the chlorophenyl ring at an angle of 7.1(1)° with respect to the thiazole ring. This specific orientation is significant as it may influence the compound's reactivity and interaction with other molecules .
Chemical Reactions Analysis
Although the provided data does not give detailed information on the chemical reactions of this compound, the synthesis process of similar compounds suggests that the electrophilic centers in the molecule are reactive sites that can undergo further chemical transformations. These reactions are likely to be influenced by the orientation and electronic properties of the substituents on the thiazole and benzothiazole rings .
Physical and Chemical Properties Analysis
The crystallographic analysis of a structurally similar compound provides insights into the physical properties such as the molecular conformation and the type of intermolecular interactions present. In the case of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, molecules are linked via C—H⋯O intermolecular interactions, forming chains that propagate in a zigzag manner along the crystal's b axis. These interactions can affect the compound's solubility, melting point, and overall stability .
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Quantum Mechanical Studies
Some benzothiazolinone acetamide analogs have been studied for their electronic properties and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds, including variations of the core structure mentioned, have shown good light harvesting efficiency (LHE) and free energy of electron injection, making them suitable for photovoltaic applications. Furthermore, their non-linear optical (NLO) activity was investigated, indicating their potential in optical devices. Molecular docking studies on Cyclooxygenase 1 (COX1) have also highlighted their relevance in medicinal chemistry (Mary et al., 2020).
Crystal Structure Analysis
Research on the crystal structure of related acetamides, like 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, has provided insights into the molecular interactions and structural orientations that could be fundamental in designing drugs and materials with specific properties (Saravanan et al., 2016).
Biological Activities
A series of N-(6-Arylbenzo[d]thiazol-2-acetamide derivatives were synthesized and evaluated for their biological activities, including antioxidant, antibacterial, and urease inhibition effects. These studies reveal the compound's significant urease inhibition, surpassing the standard used, indicating a potential application in treating diseases related to urease activity. Molecular docking studies support these findings by showing how these compounds bind to the non-metallic active site of the urease enzyme (Gull et al., 2016).
Eigenschaften
IUPAC Name |
2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2S2/c1-11-2-7-15-16(8-11)30-20(24-15)25-17(27)9-14-10-29-19(23-14)26-18(28)22-13-5-3-12(21)4-6-13/h2-8,10H,9H2,1H3,(H,24,25,27)(H2,22,23,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCOMSBUFNFNTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3009521.png)


![N-[[1-(2-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B3009526.png)
![2-(4,5-dimethoxy-2-((4-phenylpiperazin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3009528.png)


![1-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutan-1-amine hydrochloride](/img/structure/B3009531.png)

![ethyl 1-(4-methoxybenzyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3009533.png)


